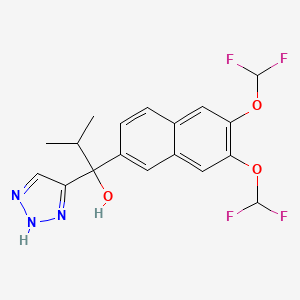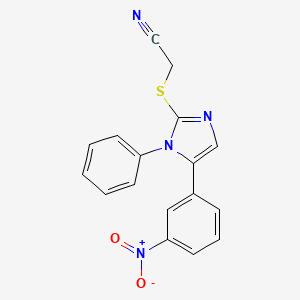
2-((5-(3-nitrophenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of imidazole derivatives, including compounds similar to "2-((5-(3-nitrophenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetonitrile", often involves photochemical processes or nucleophilic substitution reactions. For instance, the photochemical synthesis of 4(5)-nitro-2-arylimidazoles involves irradiation at specific wavelengths in the presence of an aromatic partner, leading to the formation of 2-phenyl substituted derivatives in nearly quantitative yields for certain reactants (D’Auria et al., 1998). Similarly, nucleophilic substitution reactions have been explored for synthesizing thiophenyl and nitrobenzoate derivatives in acetonitrile, providing insights into reaction kinetics and mechanisms (Koh et al., 1999).
Molecular Structure Analysis
The molecular structure of imidazole derivatives can be elucidated through various spectroscopic methods, including IR, NMR, HRMS, and UV–vis spectroscopy, alongside X-ray single-crystal determination. Computational methods, such as density functional theory (DFT), offer predictions on molecular geometry, vibrational frequencies, and chemical shift values, providing a comprehensive understanding of the structural behavior of these compounds (Al‐Azmi & Shalaby, 2018).
Chemical Reactions and Properties
Imidazole derivatives undergo a variety of chemical reactions, including catalytic processes and nucleophilic substitutions, which are influenced by their electronic and structural properties. For example, the catalysis in ester aminolysis reactions in aprotic solvents has been studied, highlighting the reaction mechanisms and the effect of the solvent and substituents on reaction rates (Neuvonen, 1988).
Physical Properties Analysis
The physical properties of imidazole derivatives, such as solubility, melting points, and crystallinity, are crucial for their applications in material science and chemical synthesis. These properties are often determined experimentally through a range of analytical techniques.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group transformations, define the applicability of imidazole derivatives in organic synthesis and potential pharmaceutical applications. Studies have shown that these compounds exhibit a range of activities, from catalytic properties in organic reactions to inhibitory effects in biological systems (Patil et al., 2012).
Wissenschaftliche Forschungsanwendungen
Electrochemical Studies
- Copolymerization for Electrochromic Properties : A study by (Soylemez et al., 2015) reported the use of a similar compound, 2-(3-nitrophenyl)-4,7-di(thiophen-2-yl)-1H-benzo[d]imidazole (BIMN), for electrochemical copolymerization. This research focused on the optical and electrochromic properties of the copolymers, indicating potential applications in electronic devices.
Photochemical Synthesis
- Photochemical Arylation : The work of (D’Auria et al., 1998) explored the synthesis of 4(5)-nitro-2-arylimidazoles, providing insights into the photochemical arylation process. This method can be applied to synthesize derivatives with specific properties for various research applications.
Structural Analysis
- Molecular Conformation Studies : (Yanover & Kaftory, 2009) investigated the molecular conformations of methylated and unmethylated nitrophenyl lophines, a category to which the compound belongs. This research contributes to a deeper understanding of molecular structures and their implications in chemical reactions.
Sensor Development
- Colorimetric Sensor for Fluoride Anion : A study by (Goswami & Chakrabarty, 2011) developed a colorimetric sensor using derivatives of 2,3,5-triphenylimidazole for detecting fluoride ions. The presence of nitro groups played a crucial role in the sensory mechanism.
Synthesis of Novel Compounds
- Formation of Triazole Derivatives : Research by (Pokhodylo & Obushak, 2022) outlined the synthesis of 4-(benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine. This type of synthesis could be relevant for the compound , especially in exploring its potential in chemical transformations.
Fluorophore Behavior
- Dual Emission of Imidazole Fluorophores : The study by (Nagarajan et al., 2014) on imidazole fluorophores highlighted their tunable single and dual emission behavior. This research could be pertinent for developing new materials with specific optical properties.
Wirkmechanismus
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, some indole derivatives have been reported to inhibit the activity of certain enzymes or stimulate/block the receptors in the biological systems .
Biochemical Pathways
It is known that similar compounds can activate or stop biochemical pathways and enzymes . This can lead to various downstream effects, including changes in cell growth, metabolism, and signaling.
Pharmacokinetics
The pharmacokinetic profile of similar compounds is often excellent, safe, and compliant with their potential therapeutic activity .
Result of Action
Similar compounds have been reported to have diverse biological activities, indicating that they can cause a variety of molecular and cellular changes .
Eigenschaften
IUPAC Name |
2-[5-(3-nitrophenyl)-1-phenylimidazol-2-yl]sulfanylacetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4O2S/c18-9-10-24-17-19-12-16(20(17)14-6-2-1-3-7-14)13-5-4-8-15(11-13)21(22)23/h1-8,11-12H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPKGHXVJOQNUIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=CN=C2SCC#N)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-isopropoxybenzamide hydrochloride](/img/structure/B2485593.png)
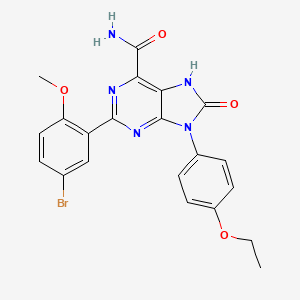
![N-(1,3-benzodioxol-5-ylmethyl)-2-{4-[4-(2-pyridinyl)-2-pyrimidinyl]phenoxy}acetamide](/img/structure/B2485596.png)
![3-(furan-3-ylmethyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one hydrochloride](/img/structure/B2485598.png)
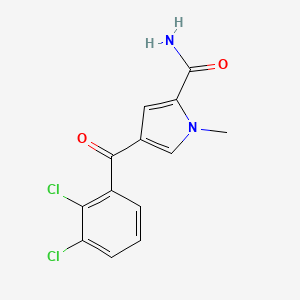

![N-mesityl-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2485602.png)
![4-phenyl-N-[3-[(4-phenylbenzoyl)amino]naphthalen-2-yl]benzamide](/img/structure/B2485606.png)
![3,4,5-Triethoxy-N-{2-[(3-methyl-1,2,4-oxadiazol-5-YL)methyl]phenyl}benzamide](/img/structure/B2485607.png)
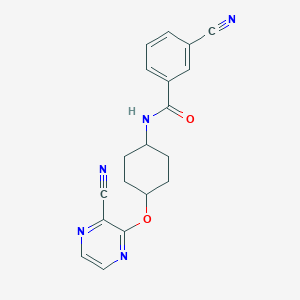
![(1R,5R,6R)-3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-azabicyclo[3.2.0]heptane-6-carboxylic acid](/img/no-structure.png)
![(3-bromobenzyl)[(Z)-phenylmethylidene]ammoniumolate](/img/structure/B2485612.png)
